4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-4-30-24-13-12-23(21-6-5-7-22(25(21)24)27(30)32)28-26(31)19-8-10-20(11-9-19)35(33,34)29-15-17(2)14-18(3)16-29/h5-13,17-18H,4,14-16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEJIGAWXDCATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article delves into its biological activity based on current research findings, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a distinctive structure characterized by:
- A sulfonyl group : This moiety enhances binding interactions with biological targets.
- A piperidine ring : Known for its role in drug design due to its ability to interact with various receptors.
- A benzamide core : This structure is commonly found in many bioactive compounds.
- A dihydrobenzo[cd]indole moiety : Implicated in various biological activities including anticancer effects.
Structural Formula
The structural formula can be represented as follows:
The mechanism of action of this compound likely involves:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperidine and benzamide components can bind to neurotransmitter receptors, influencing signaling pathways.
Potential Targets
Preliminary studies suggest that the compound may target:
- Kinases involved in cancer pathways.
- Receptors associated with neurological functions.
Anticancer Properties
Recent studies have indicated the potential of this compound as an anticancer agent. Research shows that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism may involve apoptosis induction through the modulation of specific signaling pathways.
Antimicrobial Activity
The presence of the 3,5-dimethylpiperidine moiety has been linked to antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests that the compound may be useful in treating bacterial infections.
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects on human cancer cell lines, compounds structurally similar to this compound showed IC50 values ranging from 5 to 20 µM, indicating promising anticancer activity.
- Antimicrobial Testing : A series of tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial potential.
Research Findings
Several studies have focused on the biological activity of compounds related to this structure:
| Study | Findings |
|---|---|
| Research A | Identified significant cytotoxicity in breast cancer cell lines. |
| Research B | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Research C | Explored enzyme inhibition potential with promising results. |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimal yield?
The synthesis typically involves:
- Sulfonylation : Reacting a benzamide precursor with 3,5-dimethylpiperidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond .
- Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the benzo[cd]indol-6-amine moiety to the sulfonylated benzamide. Reactions are monitored via TLC or HPLC, with purification by column chromatography . Key parameters include temperature control (<5°C during sulfonylation to minimize side reactions) and stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride .
Q. Which analytical techniques are recommended for structural validation?
- NMR Spectroscopy : H and C NMR confirm substituent integration and connectivity. For example, the 3,5-dimethylpiperidine protons appear as distinct multiplets at δ 1.2–2.8 ppm, while the benzo[cd]indole carbonyl resonates near δ 165 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 521.23) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between the benzamide and piperidine groups), though crystallization may require slow vapor diffusion with ethanol/water .
Q. What preliminary biological screening assays are applicable for this compound?
- Enzyme Inhibition : Test against kinases (e.g., PI3K or EGFR) using fluorescence-based ATP competition assays .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC values and comparing to structurally similar sulfonamides .
Advanced Research Questions
Q. How can low yields in the sulfonylation step be systematically addressed?
- DoE Optimization : Use a 3-factor Box-Behnken design to evaluate temperature (0–10°C), solvent (DCM vs. THF), and base (pyridine vs. DMAP). Response surface modeling identifies interactions affecting yield .
- Side Reaction Mitigation : Add molecular sieves to absorb HCl byproducts, reducing hydrolysis of the sulfonyl chloride .
- In Situ Monitoring : ReactIR tracks sulfonamide bond formation (peak ~1350 cm) to terminate reactions at >90% conversion .
Q. How to resolve contradictions in reported biological activity across studies?
- Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) and ensure consistent cell passage numbers .
- Metabolic Stability Testing : Use liver microsomes to assess if divergent bioactivity stems from differential metabolite formation .
- Target Profiling : Employ chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target interactions that may explain variability .
Q. What computational strategies predict this compound’s target interactions?
- Molecular Docking : Simulate binding to homology-modeled targets (e.g., PARP-1) using AutoDock Vina, focusing on the sulfonamide’s hydrogen-bonding with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical hydrophobic interactions with the benzo[cd]indole moiety .
- QSAR Modeling : Corrogate substituent effects (e.g., piperidine methylation) with bioactivity data from analogues to prioritize synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
